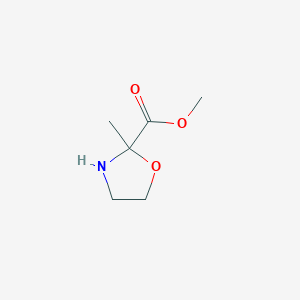
Methyl 2-methyloxazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyloxazolidine-2-carboxylate is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its unique structure, which includes both nitrogen and oxygen atoms within a five-membered ring. Such structures are often found in biologically active molecules and are of significant interest in various fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyloxazolidine-2-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction typically proceeds under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyloxazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Various reduced derivatives of the oxazolidine ring.
Substitution: Functionalized oxazolidines with diverse substituents.
Scientific Research Applications
Methyl 2-methyloxazolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-methyloxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibacterial activity.
Thiazoles: Another class of five-membered heterocycles with diverse biological activities.
Imidazoles: These compounds also feature a five-membered ring with nitrogen atoms and are widely used in pharmaceuticals.
Uniqueness: Methyl 2-methyloxazolidine-2-carboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)7-3-4-10-6/h7H,3-4H2,1-2H3 |
InChI Key |
CYOJXCNQVBUUML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















